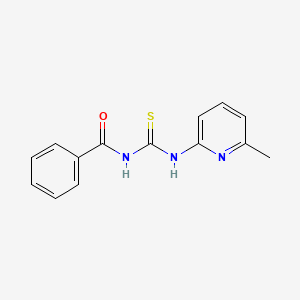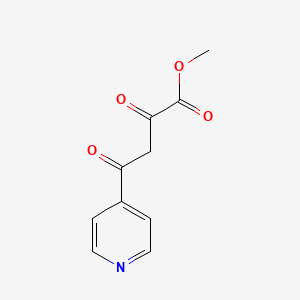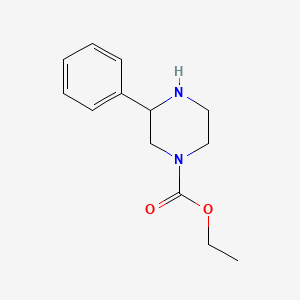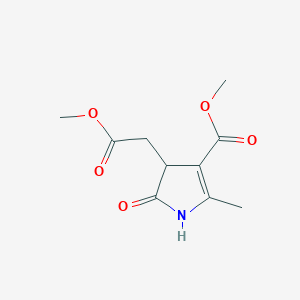
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
Overview
Description
“N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C14H13N3OS . It has a molecular weight of 271.34 g/mol . The compound is also known by the IUPAC name N-benzoyl-N’- (6-methyl-2-pyridinyl)thiourea . It appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The molecule is non-planar with the benzene and pyridine rings being inclined to one another . In the crystal, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.34 g/mol and a topological polar surface area of 86.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a white to light-yellow powder or crystals .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide: is a thiourea derivative that has been synthesized and characterized through various methods such as elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction . This compound serves as a precursor for creating novel molecules with potential applications in material science and pharmaceuticals.
Coordination Chemistry and Metal Complex Formation
This compound acts as a functional ligand in coordination chemistry, coordinating to metals via both oxygen and sulfur atoms. It has been used to synthesize metal complexes with transition metals like Co(II), Ni(II), and Cu(II), which are characterized by their unique structural and electronic properties .
Antioxidant and Antitumor Activities
The metal complexes derived from N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide have been studied for their antioxidant activities using assays like DPPH and ABTS. Additionally, their anticancer activity has been evaluated through MTT assay in MCF-7 breast cancer cells, indicating potential therapeutic applications .
Quantum Chemical Computations
Quantum chemical computations have been performed to investigate the molecular orbitals of the ligand and the optimized geometries of its metal complexes. These studies are crucial for understanding the electronic structure and reactivity of the compound and its derivatives .
Antibacterial Properties
Research has indicated that derivatives of this compound exhibit antibacterial activity. This is evaluated by measuring the inhibition zone around a disc, which indicates the compound’s effectiveness against bacterial growth .
Material Science Applications
The structural stability and conformational behavior of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide and its derivatives have been investigated using ab-initio calculations. These studies contribute to the development of materials with desired mechanical and thermal properties .
Safety and Hazards
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKPOGQHIDVZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366903 | |
| Record name | NSC249309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide | |
CAS RN |
96938-51-1 | |
| Record name | NSC249309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)









![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)